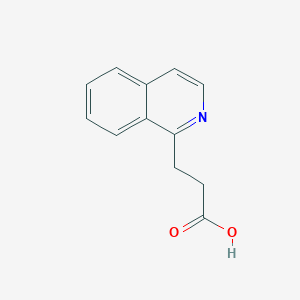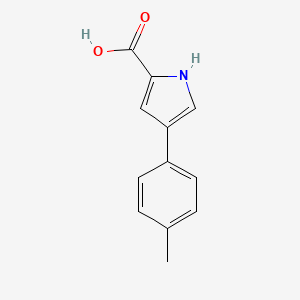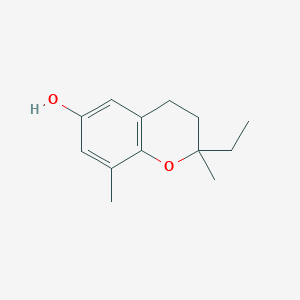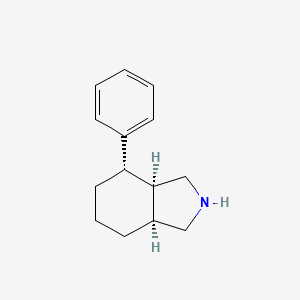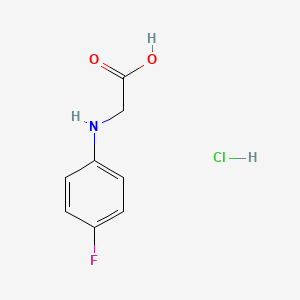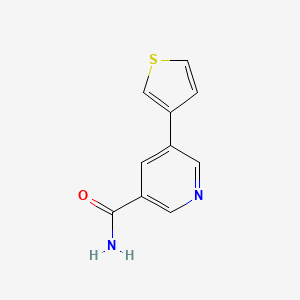
5-(Thiophen-3-yl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-3-yl)nicotinamide is a compound that belongs to the class of heterocyclic organic compounds It is characterized by the presence of a thiophene ring attached to a nicotinamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Thiophen-3-yl)nicotinamide typically involves the condensation of thiophene derivatives with nicotinic acid or its derivatives. One common method includes the use of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions
5-(Thiophen-3-yl)nicotinamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in nicotinamide can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are used for reduction.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) are used for substitution reactions.
Major Products Formed
Oxidation: Thiophene sulfoxides and sulfones.
Reduction: Amino derivatives of nicotinamide.
Substitution: Halogenated thiophene derivatives.
Aplicaciones Científicas De Investigación
5-(Thiophen-3-yl)nicotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors[][6].
Mecanismo De Acción
The mechanism of action of 5-(Thiophen-3-yl)nicotinamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The thiophene ring can interact with hydrophobic pockets in proteins, while the nicotinamide moiety can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
Similar Compounds
Thiophene-2-carboxamide: Similar structure but with the thiophene ring attached at a different position.
Nicotinamide: Lacks the thiophene ring but shares the nicotinamide moiety.
Thiophene-3-carboxylic acid: Contains the thiophene ring but with a carboxylic acid group instead of nicotinamide.
Uniqueness
5-(Thiophen-3-yl)nicotinamide is unique due to the combination of the thiophene ring and nicotinamide moiety, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1346687-13-5 |
|---|---|
Fórmula molecular |
C10H8N2OS |
Peso molecular |
204.25 g/mol |
Nombre IUPAC |
5-thiophen-3-ylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H8N2OS/c11-10(13)9-3-8(4-12-5-9)7-1-2-14-6-7/h1-6H,(H2,11,13) |
Clave InChI |
ACZJRAZNXVBWGT-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1C2=CC(=CN=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



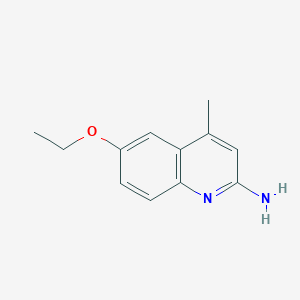
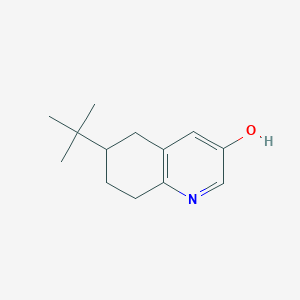
![(3-Amino-1,5-dioxaspiro[5.5]undec-3-yl)methanol](/img/structure/B15069357.png)


